molecular formula C13H21NO5 B057513 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate CAS No. 71233-25-5

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate

Cat. No.: B057513
CAS No.: 71233-25-5
M. Wt: 271.31 g/mol
InChI Key: WCTXJAXKORIYNA-UHFFFAOYSA-N
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Description

Scientific Research Applications

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate has several scientific research applications:

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

Mechanism of Action

Target of Action

It is often used as a reactant in the synthesis of heteroaryl n-sulfonamides .

Mode of Action

The compound is known to act as a protecting group for amine functional groups in organic synthesis . It shields the reactivity of the amine group, allowing other chemical transformations to occur without interference .

Result of Action

The molecular and cellular effects of 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate’s action largely depend on the specific context of its use. As a protecting group, it allows for the selective modification of molecules in organic synthesis .

Action Environment

Environmental factors such as temperature, pH, and the presence of other reactants can influence the efficacy and stability of this compound. For instance, it should be stored in a refrigerator and kept away from oxidizing agents and strong acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate can be synthesized through a multi-step process:

    Reaction of piperidine with chloroacetic acid ethyl ester: This step produces 3-oxopiperidine.

    Reaction of 3-oxopiperidine with tetrabutylammonium trifluoroacetate: This step yields the corresponding N-BOC protected amide.

    Reaction of N-BOC protected amide with dimethyl oxalate: This final step results in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same multi-step process described above, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the highest quality product.

Chemical Reactions Analysis

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate can be compared with other similar compounds, such as:

  • 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
  • This compound
  • 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific protecting group properties and its ability to undergo selective chemical transformations .

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 3-oxopiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-5-18-11(16)9-6-7-14(8-10(9)15)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTXJAXKORIYNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578886
Record name 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71233-25-5
Record name 1-(1,1-Dimethylethyl) 4-ethyl 3-oxo-1,4-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71233-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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